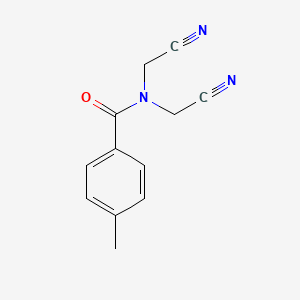
N,N-bis(cyanomethyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-bis(cyanomethyl)-4-methylbenzamide is an organic compound characterized by the presence of two cyanomethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-bis(cyanomethyl)-4-methylbenzamide typically involves the reaction of 4-methylbenzamide with cyanomethylating agents. One common method is the reaction of 4-methylbenzamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at room temperature, yielding the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: N,N-bis(cyanomethyl)-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases.
Cyclization Reactions: The cyanomethyl groups can be involved in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or THF.
Condensation Reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Cyclization Reactions: Reagents like hydrazine or hydroxylamine under reflux conditions.
Major Products:
Substitution Reactions: Substituted benzamides.
Condensation Reactions: Schiff bases.
Cyclization Reactions: Heterocyclic compounds such as oxadiazoles or triazoles.
Scientific Research Applications
N,N-bis(cyanomethyl)-4-methylbenzamide has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a precursor for drug development.
Industrial Chemistry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-4-methylbenzamide involves its ability to act as a nucleophile due to the presence of the cyanomethyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the creation of more complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar in structure but contains a trifluoromethanesulfonamide group instead of a benzamide group.
N,N-bis(cyanomethyl)-4-methoxybenzamide: Similar structure with a methoxy group instead of a methyl group.
Uniqueness: N,N-bis(cyanomethyl)-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide core, which imparts specific chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C12H11N3O |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-4-methylbenzamide |
InChI |
InChI=1S/C12H11N3O/c1-10-2-4-11(5-3-10)12(16)15(8-6-13)9-7-14/h2-5H,8-9H2,1H3 |
InChI Key |
PLZHKNONMINOKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


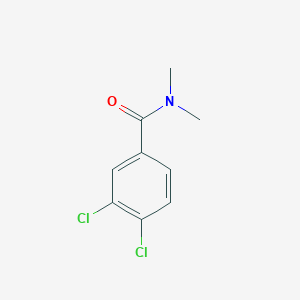
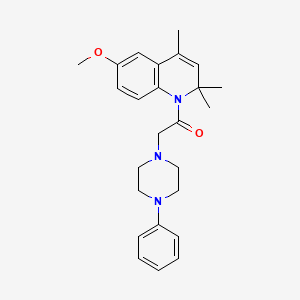
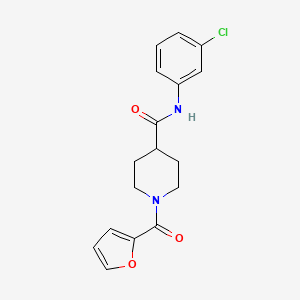
![N-(2-methoxyphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11178970.png)
![1-(2,3-dimethylphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178972.png)
![(4-bromophenyl)(4,4,6-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11178976.png)
![2,6-dimethoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B11178990.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide](/img/structure/B11179006.png)
![N'-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11179016.png)
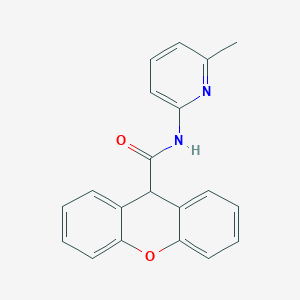
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11179027.png)
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-6-phenyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B11179035.png)
![4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B11179038.png)
